molecular formula C9H8FNO2 B2367729 2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid CAS No. 2229090-83-7

2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid

Cat. No. B2367729
CAS RN: 2229090-83-7
M. Wt: 181.166
InChI Key: HZZQCZIIUJFYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound is a cyclopropane derivative that contains a pyridine ring and a carboxylic acid functional group. It has been synthesized using various methods, and its mechanism of action has been investigated in detail.

Mechanism Of Action

The mechanism of action of 2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid is not well understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of important cellular components. It may also modulate protein-protein interactions, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid can have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. This compound has also been shown to modulate the activity of certain enzymes involved in neurotransmitter synthesis, suggesting that it may have potential as a treatment for neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid. One direction is to further investigate its mechanism of action, particularly with respect to its potential as an anticancer agent and treatment for neurological disorders. Another direction is to explore its potential as a scaffold for the design of new drugs, particularly in the area of targeted therapy. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

There are several methods for synthesizing 2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid. One approach involves the reaction of 3-fluoropyridine with cyclopropanecarboxylic acid in the presence of a catalyst. Another method involves the reaction of 3-fluoropyridine with an ethyl diazoacetate derivative followed by cyclization to form the cyclopropane ring. These methods have been optimized to produce high yields of the desired product.

Scientific Research Applications

2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid has been used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. It has been shown to have potential as a scaffold for the design of new drugs, particularly in the treatment of cancer and neurological disorders. This compound has also been used as a tool for studying enzyme mechanisms and protein-ligand interactions.

properties

IUPAC Name

2-(3-fluoropyridin-4-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-8-4-11-2-1-5(8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZQCZIIUJFYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.